N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(3-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17BrN2OS and its molecular weight is 437.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of related compounds demonstrates their potential in producing soluble conducting polymers, which are valuable in electrochromic devices (Variş et al., 2006).
Nuclear Magnetic Resonance (NMR) Applications
- Research involving bicyclic thiophene derivatives, closely related to the compound , highlights the application of NMR studies for understanding through-space spin coupling, which is crucial in determining molecular structures (Hirohashi et al., 1976).
Density Functional Theory (DFT) Calculations
- Studies have utilized DFT calculations for synthesizing thiophene derivatives, providing insights into the electronic and nonlinear optical properties of these compounds (Ahmad et al., 2021).
Crystal Structure Analysis
- The crystal and molecular structure analysis of thiophene derivatives is another significant area of research. This involves determining the spatial arrangement of atoms within the compound, which is essential for understanding its chemical behavior and potential applications (Prabhuswamy et al., 2016).
Green Chemistry Applications
- The compound's derivatives have been synthesized using green chemistry approaches, emphasizing sustainable and environmentally friendly chemical practices. This includes methods like 1,3-dipolar cycloaddition, showcasing the compound's role in advancing green synthetic methods (Sowmya et al., 2018).
Biological Activity Studies
- Research on thiophene-3-carboxamide derivatives, which share structural similarities, reveals their potential as biologically active compounds, particularly in antibacterial and antifungal applications (Vasu et al., 2003).
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c1-15-7-9-16(10-8-15)19-14-27-21(20(19)25-11-2-3-12-25)22(26)24-18-6-4-5-17(23)13-18/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGTMIASDBQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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